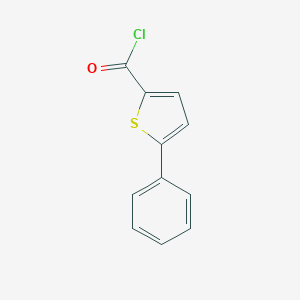

5-Phenyl-2-Thiophenecarbonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQWIBBCMYIUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379976 | |

| Record name | 5-Phenyl-2-Thiophenecarbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17361-89-6 | |

| Record name | 5-Phenyl-2-Thiophenecarbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes & Protocols: 5-Phenyl-2-Thiophenecarbonyl Chloride as a Premier Acylating Agent

Foreword: Strategic Importance in Modern Synthesis

5-Phenyl-2-Thiophenecarbonyl Chloride is a highly reactive and versatile acylating agent, distinguished by the presence of a phenyl-substituted thiophene core. This unique structural motif is of significant interest in medicinal chemistry and materials science. The thiophene ring serves as a bioisostere for a phenyl ring, while the additional phenyl group can engage in crucial π-stacking interactions with biological targets, such as the active sites of kinases. Its utility as a synthetic intermediate is prominent in the development of pharmaceuticals and agrochemicals.[1] For instance, analogous compounds like 5-chlorothiophene-2-carbonyl chloride are key building blocks for anticoagulants like Rivaroxaban, highlighting the importance of this class of reagents in drug discovery.[2]

This document serves as a comprehensive guide for researchers, providing not only detailed protocols but also the underlying chemical principles and strategic considerations for employing this compound in various acylation reactions.

Reagent Profile: Physicochemical Properties and Safety

Understanding the fundamental properties and handling requirements of this compound is paramount for its safe and effective use. While specific data for the 5-phenyl derivative is consolidated from supplier information and analogous compounds, the general characteristics of thiophenecarbonyl chlorides provide a reliable framework.

Table 1: Physicochemical Data of Thiophene Acyl Chlorides

| Property | Data (for analogous 2-Thiophenecarbonyl Chloride) | Reference |

|---|---|---|

| CAS Number | 5271-67-0 | [3] |

| Molecular Formula | C₅H₃ClOS | [3] |

| Molecular Weight | 146.60 g/mol | [3] |

| Appearance | Clear colorless to yellow-grey liquid | [4] |

| Boiling Point | 205-208 °C | [3] |

| Density | ~1.37 g/mL | [3] |

| Refractive Index | ~1.590 | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C |[5] |

Critical Safety & Handling Protocols

This compound, like other acyl chlorides, is a corrosive and moisture-sensitive compound.[6][7] Adherence to strict safety protocols is non-negotiable.

-

Moisture Sensitivity: The compound reacts readily with water and other protic solvents, hydrolyzing to the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[6][8]

-

Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[6] Always handle this reagent inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene are recommended), a lab coat, and splash-proof safety goggles with a face shield.

-

Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and water, as these can lead to vigorous and potentially hazardous reactions.[6][8]

-

Disposal: Waste should be quenched carefully with a non-protic solvent like toluene before being slowly added to a basic solution (e.g., sodium bicarbonate) for neutralization. Dispose of chemical waste in accordance with local, regional, and national regulations.[6]

The Chemistry of Acylation: Mechanism & Reactivity

Acylation is a fundamental transformation in organic synthesis involving the addition of an acyl group (R-C=O) to a molecule. This compound acts as an electrophilic source of the 5-phenyl-2-thenoyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

The core mechanism involves two key steps: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to restore the carbonyl double bond.[9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CAS No.5271-67-0,2-Thiophenecarbonyl chloride Suppliers,MSDS download [lookchem.com]

- 5. 5271-67-0|2-Thiophenecarbonyl chloride|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 5-Chlorothiophene-2-Carbonyl Chloride Supplier & Manufacturer in China | Chemical Properties, Safety Data, Applications & Price [chemheterocycles.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 5-Phenyl-2-Thiophenecarbonyl Chloride in Synthetic Chemistry

Introduction: The Versatility of a Privileged Heterocyclic Scaffold

5-Phenyl-2-Thiophenecarbonyl chloride stands as a pivotal reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. As a bifunctional molecule, its reactivity is dominated by the highly electrophilic acyl chloride group, while the 5-phenyl-substituted thiophene ring provides a stable, aromatic core that is a known pharmacophore and a valuable component in conjugated materials. Thiophene and its derivatives are integral to numerous FDA-approved drugs, highlighting their significance in the development of novel therapeutics.[1]

The phenyl substitution at the 5-position of the thiophene ring not only influences the electronic properties of the molecule but also provides a key structural element for tuning the pharmacological or material properties of its derivatives. The acyl chloride functional group is a versatile handle for introducing the 5-phenyl-2-thenoyl moiety into a wide array of molecules through reactions with various nucleophiles. This guide provides detailed protocols for the most common and synthetically useful transformations of this compound, offering insights into the causality of experimental choices to empower researchers in their synthetic endeavors.

Reagent Profile and Handling

Before proceeding with the reaction protocols, it is essential to understand the properties and safe handling procedures for this compound.

| Property | Value |

| Chemical Formula | C₁₁H₇ClOS |

| Molecular Weight | 222.69 g/mol |

| CAS Number | 17361-89-6 |

| Appearance | Typically a solid (may be a low-melting solid or oil) |

| Primary Hazard | Corrosive, moisture-sensitive. Reacts with water to produce HCl gas. |

| Storage | Store under an inert atmosphere (e.g., Nitrogen or Argon) in a cool, dry place. |

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the acyl chloride.

-

Have a quenching agent (e.g., a solution of sodium bicarbonate) readily available to neutralize any spills.

Core Synthetic Protocols

The primary utility of this compound lies in its function as a potent acylating agent. The following protocols detail its application in the synthesis of amides, esters, and ketones, which are crucial intermediates in drug discovery and materials science.

Protocol 1: Synthesis of N-Substituted 5-Phenyl-2-Thiophenecarboxamides (Amidation)

Principle: This protocol employs the Schotten-Baumann reaction, where an amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[2] A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is used to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Materials and Reagents:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Triethylamine (Et₃N) or Pyridine (as HCl scavenger)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the amine).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.

-

Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring amine solution over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), 1 M HCl (2x, to remove excess amine and triethylamine), saturated NaHCO₃ solution (2x, to neutralize any remaining acid), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude amide is typically a solid. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if the product is an oil or if impurities are difficult to remove.

-

Self-Validation (Characterization): Confirm the identity and purity of the N-substituted 5-phenyl-2-thiophenecarboxamide using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the thiophene and phenyl protons, as well as protons from the amine portion.

-

¹³C NMR: Confirm the presence of the amide carbonyl carbon and other expected carbon signals.

-

Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

-

Protocol 2: Synthesis of 5-Phenyl-2-Thiophenecarboxylate Esters (Esterification)

Principle: Acyl chlorides readily react with alcohols to form esters.[3] The reaction is often catalyzed by a weak base, such as pyridine, which not only scavenges the HCl byproduct but also can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

reagents [label=<

+

R'-OH

+

R'-OH

+

Base·HCl

+

Base·HCl

]; } Caption: General reaction scheme for ester synthesis.

Materials and Reagents:

-

This compound

-

Primary or secondary alcohol (e.g., methanol, ethanol, isopropanol, phenol)

-

Pyridine or N,N-Dimethylaminopyridine (DMAP, as catalyst)

-

Anhydrous solvent (e.g., DCM, THF, or diethyl ether)

-

Saturated aqueous copper(II) sulfate (CuSO₄) solution (for pyridine removal)

-

Standard work-up reagents (as in Protocol 1)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM. If the alcohol is less reactive, a catalytic amount of DMAP (0.1 eq.) can be added.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the alcohol solution.

-

Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer with 1 M HCl (2x). If pyridine was used, a subsequent wash with saturated aqueous CuSO₄ solution is highly effective at removing residual pyridine (the aqueous layer will turn deep blue). Follow with washes of saturated NaHCO₃ and brine.

-

Drying, Concentration, and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

-

Self-Validation (Characterization): Analyze the purified ester by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. The ester carbonyl typically appears at a different chemical shift in the ¹³C NMR spectrum compared to the amide carbonyl.

Protocol 3: Friedel-Crafts Acylation of Arenes

Principle: This reaction is a classic electrophilic aromatic substitution that installs an acyl group onto an aromatic ring, forming a ketone.[4] A strong Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which facilitates the departure of the chloride to form a highly electrophilic acylium ion intermediate.[5] This intermediate is then attacked by the electron-rich aromatic ring.

Materials and Reagents:

-

This compound

-

Aromatic substrate (e.g., benzene, toluene, anisole)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene)

-

Ice-cold water and concentrated HCl

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and gas outlet (connected to a trap for HCl gas), place anhydrous AlCl₃ (1.2 eq.) and the anhydrous solvent.

-

Formation of Complex: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in the anhydrous solvent dropwise. Stir for 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Arene: Add the aromatic substrate (1.0-1.5 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After addition, allow the mixture to warm to room temperature or gently heat to reflux (e.g., 40-50 °C) for 1-4 hours.[6] Monitor the reaction by TLC or GC-MS.

-

Work-up - Hydrolysis: Cool the reaction mixture back to 0 °C and very cautiously quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl. This step is highly exothermic and releases HCl gas. The acid hydrolyzes the aluminum complex of the product ketone.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Drying, Concentration, and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting aryl-(5-phenyl-2-thienyl)methanone by recrystallization or column chromatography.

-

Self-Validation (Characterization): Confirm the structure of the ketone product by ¹H NMR, ¹³C NMR, IR (strong C=O stretch), and MS.

Conclusion and Future Perspectives

The protocols outlined in this guide demonstrate the core reactivity of this compound as a versatile acylating agent. The resulting amides, esters, and ketones are valuable building blocks for further synthetic transformations. Given the prevalence of the thiophene scaffold in pharmacologically active compounds, these derivatives serve as excellent starting points for the development of new drug candidates. Further exploration could involve using these derivatives in cross-coupling reactions to build more complex molecular architectures or investigating their applications in the synthesis of novel organic electronic materials.

References

-

Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48, 471–478. [Link]

-

PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 2-Thiophenecarbonyl chloride. [Link]

-

Haryadi, W., & Anggoro, D. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave Online Journal of Chemistry, 3(2), 47-54. [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(13), 10865-10873. [Link]

-

Khan, Z., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7343. [Link]

-

Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]

-

Sharma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1636-1668. [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

-

Al-Ghorbani, M., et al. (2022). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Systematic Reviews in Pharmacy, 13(5), 62-72. [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

-

Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]

-

Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

-

K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

-

ALLChemistry. (2021, June 22). Schotten-Baumann Reaction and its Mechanism [Video]. YouTube. [Link]

-

Leggio, A., et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Synfacts, 11(04), 0408. [Link]

-

Posakony, J. J., et al. (2009). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 5, 21. [Link]

-

El-Metwaly, N., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-18. [Link]

- Google Patents. (n.d.). US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and 2,5-bis(2-benzoxazolyl)thiophene.

-

Leah4sci. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Khan Academy. (n.d.). Amide formation from acyl chloride [Video]. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

-

PubChem. (n.d.). 5-Phenyl-2-Thiophenecarboxylic Acid. National Center for Biotechnology Information. [Link]

-

Madhan, S., et al. (2017). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzothieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1032–1038. [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Phenyl-2-Thiophenecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 5-Phenyl-2-Thiophenecarbonyl Moiety

In the landscape of modern medicinal chemistry and materials science, the thiophene ring stands out as a "privileged scaffold". Its structural and electronic similarity to a phenyl ring, combined with its unique reactivity and ability to engage in hydrogen bonding through its sulfur atom, makes it a cornerstone in the design of novel bioactive molecules and functional materials. When functionalized with a phenyl group at the 5-position and an acyl chloride at the 2-position, 5-Phenyl-2-Thiophenecarbonyl Chloride emerges as a highly versatile and powerful building block for the synthesis of a diverse array of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. Moving beyond a simple recitation of procedures, we will delve into the mechanistic rationale behind these transformations, providing detailed, field-proven protocols and highlighting the critical parameters that ensure successful and reproducible outcomes. The applications of the resulting heterocyclic compounds in drug discovery, particularly as kinase inhibitors and antiviral agents, will also be discussed, underscoring the therapeutic potential unlocked by this key starting material.

Core Synthetic Applications: A Gateway to Diverse Heterocyclic Scaffolds

This compound is a reactive electrophile, primed for nucleophilic acyl substitution. This reactivity is the linchpin for its utility in constructing a variety of five- and six-membered heterocyclic rings. The general workflow involves the initial acylation of a suitable binucleophile, followed by an intramolecular cyclization/condensation step.

Application and Protocol Guide for the Synthesis of 5-Phenyl-2-thiophenecarboxamides

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the 5-Phenyl-2-thiophenecarboxamide Scaffold

The thiophene ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[1] Its presence in numerous FDA-approved drugs underscores its importance as a "privileged pharmacophore."[1] When functionalized with a phenyl group at the 5-position and an amide linkage at the 2-position, the resulting 5-phenyl-2-thiophenecarboxamide core structure offers a synthetically accessible and versatile scaffold for the development of novel therapeutic agents. The amide bond provides a crucial hydrogen bonding motif for molecular recognition, while the phenyl and thiophene rings can be further substituted to modulate the compound's physicochemical properties and target engagement. This guide provides a detailed exploration of the synthesis of these valuable compounds through the reaction of 5-phenyl-2-thiophenecarbonyl chloride with various amines.

Reaction Overview and Mechanism

The formation of an amide from an acyl chloride and an amine is a classic and highly efficient nucleophilic acyl substitution reaction. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (either a second equivalent of the amine or an added non-nucleophilic base) to yield the final, neutral amide product and a salt byproduct.

To drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrogen chloride (HCl) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: Nucleophilic addition-elimination mechanism.

Experimental Protocols

General Considerations:

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended to prevent hydrolysis of the acyl chloride.

-

Inert Atmosphere: The reaction is best performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Temperature Control: The reaction is often exothermic. Initial addition of the acyl chloride is typically carried out at 0 °C to control the reaction rate and minimize side reactions.

Protocol 1: Synthesis of N-Aryl-5-phenyl-2-thiophenecarboxamides

This protocol details the reaction of this compound with an aromatic amine, such as a substituted aniline.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 222.69 | 1.0 | 1.0 |

| Substituted Aniline | Varies | 1.1 | 1.1 |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 |

| Dichloromethane (DCM), anhydrous | - | 10 mL | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.1 mmol) and anhydrous dichloromethane (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 mmol) to the stirred solution.

-

In a separate flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-Alkyl-5-phenyl-2-thiophenecarboxamides

This protocol outlines the reaction with a primary or secondary aliphatic amine.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 222.69 | 1.0 | 1.0 |

| Aliphatic Amine | Varies | 1.2 | 1.2 |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 |

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |

Procedure:

-

Follow steps 1-5 from Protocol 1, substituting the aniline with the aliphatic amine and DCM with anhydrous THF.

-

After the addition, allow the reaction to stir at room temperature for 1-3 hours. The reaction with aliphatic amines is typically faster than with aromatic amines. Monitor by TLC.

-

Work-up and purification are similar to Protocol 1 (steps 7-11).

Caption: General experimental workflow for amide synthesis.

Data Presentation and Characterization

The synthesized 5-phenyl-2-thiophenecarboxamides can be characterized using standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR:

-

Amide N-H: A broad singlet typically observed between δ 8.0-9.5 ppm for secondary amides.

-

Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the thiophene ring.

-

Phenyl Protons: Multiplets in the aromatic region (δ 7.2-7.8 ppm).

-

Amine Substituent Protons: Signals corresponding to the specific amine used.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around δ 160-165 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm.

-

-

IR Spectroscopy:

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed, corresponding to the calculated molecular weight of the product.

Troubleshooting and Field-Proven Insights

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive amine (protonated) | Ensure the use of a sufficient amount of base (at least one equivalent for the HCl byproduct, often a slight excess is beneficial). |

| Hydrolysis of acyl chloride | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |

| Poorly reactive amine | For weakly nucleophilic amines (e.g., highly electron-deficient anilines), the reaction may require heating or a more polar solvent like DMF. | |

| Presence of starting amine in the final product | Insufficient acyl chloride | Use a slight excess (1.05-1.1 equivalents) of the acyl chloride. |

| Incomplete reaction | Increase the reaction time or temperature. | |

| Formation of symmetrical urea byproduct | Reaction of the amine with phosgene (if carbonyl chloride is used as a precursor to the acyl chloride) | Ensure the acyl chloride is free of phosgene impurities. |

Safety Precautions

-

This compound and related acyl chlorides are corrosive and lachrymatory. They react violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

-

The reaction can be exothermic . Use an ice bath for the initial addition and monitor the temperature.

References

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. 2021. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. 2023. [Link]

-

Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Advances. 2015. [Link]

- Thiophene derivatives and process for preparation thereof.

-

Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2′-Bifurans and 2-(Thiophen-2-yl)-2′-furans. ResearchGate. 2021. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. 2024. [Link]

-

Synthesis of alkyl 5-aminothiophene-2 carboxylates. ResearchGate. 2024. [Link]

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. 2022. [Link]

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[3][4]thieno[3,2-j]phenanthridine and (E)-N-(2-(2-(benzo[b]thiophen-2-yl)vinyl)phenyl)-N-(prop-2-yn-1-yl)benzenesulfonamide. International Union of Crystallography. 2022. [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. MDPI. 2023. [Link]

-

5-Chlorothiophene-2-carbonyl Chloride. PubChem. [Link]

-

Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. ResearchGate. 2021. [Link]

-

Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Nature. 2024. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

- 3. US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Phenyl-2-Thiophenecarbonyl Chloride

Welcome to the technical support guide for the synthesis and optimization of 5-Phenyl-2-Thiophenecarbonyl Chloride. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you overcome common challenges, improve yields, and ensure the highest purity of your final product.

The most prevalent route to synthesizing this compound is through the conversion of its parent carboxylic acid, 5-Phenyl-2-thiophenecarboxylic acid, using a suitable chlorinating agent. While seemingly straightforward, this nucleophilic acyl substitution reaction is nuanced. Success hinges on a precise understanding of reaction parameters, reagent choice, and purification techniques. This guide addresses the most frequently encountered issues in a direct question-and-answer format.

Core Synthesis and Catalytic Mechanism

The conversion of a carboxylic acid to an acyl chloride is a foundational reaction in organic synthesis. It transforms the poor leaving group of the hydroxyl (-OH) into an excellent leaving group, dramatically increasing the reactivity of the carbonyl group for subsequent transformations.[1][2] The most common and efficient method involves reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][3]

The role of catalytic DMF is crucial for an efficient reaction at lower temperatures. It reacts first with thionyl chloride to form the Vilsmeier reagent, which is a much more reactive electrophile than thionyl chloride itself. This intermediate then activates the carboxylic acid, leading to the formation of the acyl chloride with the regeneration of the DMF catalyst.

Caption: Catalytic cycle for acyl chloride formation using SOCl₂ and DMF.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve this?

Low yield is the most common issue and can stem from several factors. A systematic approach is key to diagnosing the problem.

Causality & Solutions:

-

Incomplete Reaction: The conversion may not have reached completion.

-

Reason: Insufficient reaction time, low temperature, or impure reagents.

-

Solution:

-

Extend Reaction Time: Monitor the reaction until gas evolution (SO₂ and HCl) ceases completely. This is a strong visual indicator of completion.[4][5]

-

Increase Temperature: Gently refluxing the reaction mixture (typically in a solvent like toluene or neat) ensures the reaction goes to completion. A typical temperature is 60-80°C.[3]

-

Use Excess Chlorinating Agent: Employing a slight excess (1.2 to 1.5 equivalents) of thionyl chloride can drive the equilibrium towards the product.[3] If running the reaction neat, the excess SOCl₂ also serves as the solvent.

-

-

-

Product Degradation: The product, an acyl chloride, is highly reactive and susceptible to hydrolysis.

-

Reason: Exposure to atmospheric moisture or residual water in the starting material or solvent. Acyl chlorides readily react with water to revert to the carboxylic acid.[6]

-

Solution:

-

Ensure Dry Conditions: Dry all glassware in an oven before use. Use anhydrous solvents and ensure your starting carboxylic acid is thoroughly dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous Workup: Perform the workup quickly and avoid aqueous washes if possible. The primary purification method should be distillation.

-

-

-

Mechanical Losses During Workup: Significant product can be lost during the purification steps.

-

Reason: The product is volatile or can be lost during transfers.

-

Solution:

-

Efficient Removal of Excess Reagent: Thionyl chloride is volatile (boiling point ~76°C). After the reaction is complete, it can be removed under reduced pressure (in a well-ventilated fume hood). Co-evaporation with an inert, high-boiling solvent like toluene can help remove the last traces.

-

Optimized Distillation: Purify the final product by vacuum distillation.[3][7] Using a short path distillation apparatus can minimize losses.

-

-

Q2: I'm observing significant impurities in my crude product. What are they likely to be and how can I prevent them?

The primary impurities are typically unreacted starting material, byproducts from side reactions, or residual solvent/reagents.

Common Impurities & Prevention:

| Impurity | Origin | Prevention & Removal Strategy |

| Unreacted Carboxylic Acid | Incomplete reaction or hydrolysis of the product during workup. | Ensure the reaction goes to completion (see Q1). Use strictly anhydrous conditions. The unreacted acid is non-volatile and will remain as residue during vacuum distillation. |

| Symmetric Anhydride | Formed by the reaction of the acyl chloride product with unreacted carboxylic acid. | Use a slight excess of the chlorinating agent to ensure all the carboxylic acid is consumed. This impurity can be difficult to remove by distillation due to similar boiling points. |

| Colored Byproducts | Thiophene rings can be sensitive to strongly acidic conditions and heat, leading to polymerization or degradation. | Avoid excessively high temperatures or prolonged reaction times. Using a solvent instead of running the reaction neat can help moderate the temperature. Ensure the thionyl chloride is of high purity (distill if necessary). |

| Residual Thionyl Chloride | Excess reagent not fully removed. | Thionyl chloride is relatively volatile. Remove it under vacuum before distilling the product. A co-distillation with toluene can be effective.[3] |

Q3: How do I choose the optimal chlorinating agent and solvent for my synthesis?

Thionyl chloride is generally the preferred reagent for this conversion due to its effectiveness and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[4]

Comparison of Chlorinating Agents:

| Agent | Formula | Byproducts | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed.[4] Cost-effective. | Can cause charring with sensitive substrates if overheated. |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Very clean reaction with all gaseous byproducts. Often used for sensitive substrates. | More expensive and more toxic than SOCl₂. |

| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Effective for a wide range of acids. | Produces a liquid byproduct (POCl₃, b.p. 106°C) that must be separated by fractional distillation.[4] |

Solvent Selection:

The reaction can be run "neat" (using excess thionyl chloride as the solvent) or in an inert solvent.

-

Neat: Simplifies the process as no solvent removal is needed. However, it requires a larger excess of the toxic reagent and can lead to darker product if the temperature is not well-controlled.

-

Inert Solvent: High-boiling inert solvents like toluene or dichloromethane (DCM) are excellent choices. They allow for better temperature control (reflux), reduce the amount of thionyl chloride needed, and can result in a cleaner crude product.

Q4: The workup and purification are proving difficult. What is a reliable protocol?

A robust workup and purification protocol is critical for obtaining high-purity this compound. The key is to remove the excess chlorinating agent and then isolate the product under vacuum.

Caption: A streamlined workflow for the purification of acyl chlorides.

Detailed Protocol: Purification by Vacuum Distillation

-

Step 1: Reagent Removal: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent like DCM was used, remove it on a rotary evaporator. Then, apply a stronger vacuum to distill off the bulk of the excess thionyl chloride (b.p. 76°C).

-

Step 2: Setup for Vacuum Distillation: Assemble a short path distillation apparatus. Ensure all joints are well-greased and the system can hold a high vacuum.

-

Step 3: Distillation: Heat the crude oil gently using an oil bath. The product will distill under high vacuum. One literature procedure for the related 2-thiophenecarbonyl chloride reports distillation at a vapor temperature of approximately 63°C at 4 mmHg.[3] The 5-phenyl derivative will have a higher boiling point.

-

Step 4: Collection: Collect the distilled product, which should be a clear, pale-yellow oil, in a pre-weighed flask.

Q5: My final product seems to be degrading over time. What are the proper storage and handling procedures?

This compound is highly sensitive to moisture and will hydrolyze upon contact with air.[6] Proper storage is essential to maintain its purity and reactivity.

Storage and Handling Recommendations:

-

Inert Atmosphere: Store the product in a tightly sealed container (e.g., an amber glass bottle with a poly-lined cap) under an inert atmosphere of nitrogen or argon.

-

Refrigeration: Keep the container in a refrigerator (2-8°C) to slow down any potential degradation pathways.[8][9]

-

Handling: When using the product, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface. Handle quickly in a dry environment or glovebox if possible.

References

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

- Google Patents. (1982).

-

Beilstein Journal of Organic Chemistry. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. [Link]

-

Chemguide. Converting carboxylic acids into acyl chlorides (acid chlorides). [Link]

- Google Patents. (2018).

-

LookChem. CAS No.5271-67-0, 2-Thiophenecarbonyl chloride Suppliers, MSDS download. [Link]

-

PubChem. 5-Chlorothiophene-2-carbonyl Chloride. [Link]

- Google Patents. (2017). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....

-

ChemBK. 5-bromo-2-thiophenecarbonyl chloride. [Link]

-

YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. chembk.com [chembk.com]

- 7. US20180162830A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 8. 2-噻吩甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Thiophene-2-carbonyl chloride(5271-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Support Center: Catalyst Selection for Acylation with 5-Phenyl-2-Thiophenecarbonyl Chloride

Welcome to the technical support center for chemists and researchers. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding catalyst selection for acylation reactions using 5-Phenyl-2-Thiophenecarbonyl Chloride. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for Friedel-Crafts acylation with this compound?

The most common catalysts are Lewis acids.[1][2] For Friedel-Crafts acylation, a strong Lewis acid is typically required to activate the acyl chloride. The choice of catalyst depends on the reactivity of the substrate you are acylating. Commonly used Lewis acids include:

-

Aluminum chloride (AlCl₃): This is a very strong and frequently used Lewis acid for Friedel-Crafts acylations.[1][3][4] It is particularly effective for less reactive aromatic substrates.

-

Ferric chloride (FeCl₃): Another effective Lewis acid, sometimes used as a milder alternative to AlCl₃.[1]

-

Zinc chloride (ZnCl₂): Considered a milder Lewis acid, it can be particularly useful for acylating sensitive heterocyclic compounds where stronger Lewis acids might cause decomposition.[5]

-

Tin(IV) chloride (SnCl₄): A versatile Lewis acid used in various organic transformations, including Friedel-Crafts reactions.[2]

-

Boron trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂), it's another option for catalyzing acylation reactions.[6]

-

Zeolites (e.g., Hβ zeolite): These are solid acid catalysts that can promote Friedel-Crafts acylation and offer advantages in terms of being environmentally friendly and easy to regenerate.[7]

Q2: How do I choose the right Lewis acid catalyst for my specific substrate?

Catalyst selection is a critical parameter that depends primarily on the nucleophilicity of the substrate you intend to acylate.

-

For electron-rich aromatic and heterocyclic substrates: These are highly reactive substrates. You can often use milder Lewis acids like ZnCl₂ or FeCl₃ to avoid potential side reactions or degradation of the starting material. In some cases, with very activated systems, the reaction might proceed with even weaker catalysts or simply with heat.

-

For benzene and moderately activated aromatic rings: Aluminum chloride (AlCl₃) is the standard and most effective choice. It provides a good balance of reactivity to ensure efficient conversion.

-

For electron-deficient (deactivated) aromatic rings: Friedel-Crafts acylation is generally not successful with strongly deactivated rings (e.g., those with nitro, sulfonyl, or trifluoromethyl groups).[1][8] The electron-withdrawing nature of these groups makes the aromatic ring too poor a nucleophile to attack the acylium ion. In such cases, alternative synthetic routes should be considered.

Below is a decision-making workflow for catalyst selection:

Caption: Catalyst selection workflow based on substrate reactivity.

Q3: What is the mechanistic role of the Lewis acid catalyst?

The Lewis acid catalyst is essential for generating the highly electrophilic species required for the acylation, which is the acylium ion.[3][8] The mechanism proceeds as follows:

-

Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the this compound. This coordination polarizes the carbon-chlorine bond, making the chlorine a better leaving group.[1][9]

-

Formation of the Acylium Ion: The polarized complex can then dissociate to form a resonance-stabilized acylium ion and the [AlCl₄]⁻ complex.[3][9] The acylium ion is a potent electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate acts as a nucleophile and attacks the acylium ion. This step forms a carbocation intermediate known as a sigma complex or arenium ion.

-

Re-aromatization: The [AlCl₄]⁻ complex abstracts a proton from the carbon bearing the newly added acyl group, which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst and forms HCl as a byproduct.

Caption: General mechanism of Friedel-Crafts acylation.

Q4: Why is a stoichiometric amount of AlCl₃ often required for Friedel-Crafts acylation?

While AlCl₃ acts as a catalyst, in practice, more than a stoichiometric amount is often necessary. This is because the aluminum chloride, being a Lewis acid, can form a strong complex with the carbonyl oxygen of the ketone product.[1] This complexation deactivates the Lewis acid, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of AlCl₃ per equivalent of the acyl chloride is typically used to drive the reaction to completion. A subsequent aqueous workup is required to hydrolyze this complex and isolate the final product.

Troubleshooting Guide

| Problem | Potential Causes | Recommended Solutions |

| Low or No Product Yield | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and may have been deactivated by moisture. | Use freshly opened or properly stored anhydrous Lewis acid. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Deactivated Substrate: The aromatic substrate has strong electron-withdrawing groups. | Friedel-Crafts acylation is generally not feasible for strongly deactivated rings.[1][8] An alternative synthetic strategy may be required. | |

| Insufficient Catalyst Activity: The chosen Lewis acid is too mild for the specific substrate. | If using a mild catalyst like ZnCl₂ on a moderately activated ring, switch to a stronger catalyst such as AlCl₃. | |

| Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring for side product formation. Some reactions may require refluxing. | |

| Formation of Multiple Products or Isomers | Substrate Directing Effects: The substrate has existing substituents that can direct acylation to multiple positions (ortho, meta, para). | This is an inherent property of the substrate. The product mixture may require careful chromatographic separation. |

| High Reaction Temperature: Elevated temperatures can sometimes lead to reduced regioselectivity or side reactions. | Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. | |

| Catalyst-Induced Isomerization: In some rare cases, the catalyst might promote isomerization of the product. | Use the minimum effective amount of catalyst and a shorter reaction time. | |

| Reaction Stalls or is Incomplete | Catalyst Deactivation: The catalyst has been consumed by complexation with the product ketone. | As discussed, a stoichiometric amount of a strong Lewis acid like AlCl₃ is often necessary.[1] Ensure at least one full equivalent is used. |

| Insoluble Reactants: One of the reactants may not be fully soluble in the chosen solvent, limiting the reaction rate. | Select a solvent in which all reactants are soluble. Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene (for deactivated substrates). | |

| Difficult Product Purification | Stable Product-Catalyst Complex: The ketone product forms a very stable complex with the Lewis acid, making workup difficult. | During workup, pour the reaction mixture slowly into ice-cold dilute acid (e.g., HCl). This will hydrolyze the aluminum complexes and move the inorganic salts into the aqueous layer for easier separation. |

| Emulsion during Workup: The presence of aluminum salts can sometimes lead to the formation of emulsions during aqueous extraction. | Add more of the organic solvent or a small amount of a different solvent to help break the emulsion. Gentle stirring or centrifugation can also be effective. |

Experimental Protocol: General Procedure for Acylation of an Aromatic Substrate

This protocol provides a general guideline. Specific quantities and conditions should be optimized for each unique substrate.

Materials:

-

This compound

-

Aromatic substrate (e.g., Anisole)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser and drying tube (or under N₂ atmosphere)

-

Separatory funnel

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube or nitrogen inlet.

-

Dissolution: In the flask, dissolve the aromatic substrate (1.0 eq.) in anhydrous DCM.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Catalyst Addition: While stirring, carefully and portion-wise add anhydrous AlCl₃ (1.1 eq.). Note: This can be exothermic.

-

Acyl Chloride Addition: To this cooled suspension, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl. Stir until all the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography as needed.

References

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Google Patents. (n.d.). Processes for the preparation of 2-thiophenecarbonyl chloride.

- ResearchGate. (2025, August 7). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.

- YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.

- Google Patents. (n.d.). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....

- Organic Chemistry Portal. (n.d.). Lewis acid catalyzed acylation reactions: scope and limitations.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.

- Wikipedia. (n.d.). Lewis acid catalysis.

- HETEROCYCLES. (2001). REGIOSELECTIVE FRIEDEL-CRAFTS ACYLATION WITH....

- Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.

- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes....

- Google Patents. (n.d.). Acylation of thiophene.

- YouTube. (2017, December 10). Friedel-Crafts Acylation Example Problems.

- Sigma-Aldrich. (n.d.). 2-Thiophenecarbonyl chloride 97 5271-67-0.

- Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs.

- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism Practice Problems.

- Google Patents. (n.d.). Preparing process of 5-propionyl-2-thiophenyl phenylacetate.

- LookChem. (2025, May 20). 2-thiophenecarbonyl chloride - 5271-67-0....

- LookChem. (n.d.). CAS No.5271-67-0,2-Thiophenecarbonyl chloride Suppliers....

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 3. Acylation Reaction- Mechanism, Applications and FAQs. [allen.in]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 6. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Phenyl-2-Thiophenecarbonyl Chloride and Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of an acylating agent is a critical decision that can significantly influence the outcome of a reaction. This guide provides an in-depth comparison of the reactivity of two important aroyl chlorides: 5-Phenyl-2-Thiophenecarbonyl Chloride and the ubiquitous benzoyl chloride. Understanding their relative reactivity is paramount for optimizing reaction conditions, predicting outcomes, and developing robust synthetic methodologies in drug discovery and materials science.

Introduction to the Acylating Agents

At first glance, this compound and benzoyl chloride share a common reactive moiety, the acyl chloride group (-COCl), which is responsible for their utility in a wide array of chemical transformations, most notably nucleophilic acyl substitution reactions. However, the nature of the aromatic ring system to which this functional group is attached imparts distinct electronic and steric properties, leading to significant differences in their reactivity.

Benzoyl chloride , with its phenyl ring, serves as a benchmark for aromatic acylating agents. Its chemistry is well-established and has been extensively studied for over a century. In contrast, This compound belongs to the class of heteroaromatic acyl chlorides. The presence of a thiophene ring, a five-membered sulfur-containing heterocycle, introduces unique electronic characteristics that distinguish it from its benzenoid counterpart. The additional phenyl substituent at the 5-position of the thiophene ring further modulates its reactivity.

Theoretical Framework for Reactivity Comparison

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack, leading to a faster reaction rate. The electronic nature of the aromatic ring system plays a crucial role in determining this electrophilicity.

Electronic Effects of the Aromatic Ring

The fundamental difference in reactivity between 2-thiophenecarbonyl chlorides and benzoyl chlorides arises from the electronic properties of the thiophene and benzene rings. The thiophene ring is considered to be an electron-rich aromatic system compared to benzene. This is due to the ability of the sulfur atom's lone pair of electrons to participate in the π-system of the ring, a phenomenon known as π-electron donation or a +M (mesomeric) effect.

This electron-donating nature of the thiophene ring has a direct impact on the reactivity of the attached acyl chloride group. The increased electron density from the thiophene ring can be delocalized onto the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon. Consequently, the carbonyl carbon in 2-thiophenecarbonyl chloride is less electrophilic than that in benzoyl chloride.

Quantifying Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. For the 2-thienyl group, the σp value has been reported to be approximately -0.21. The negative sign indicates that the 2-thienyl group is an electron-donating group when attached to a reaction center. In contrast, the phenyl group in benzoyl chloride is the reference standard with a σ value of 0.00.

This difference in Hammett constants provides quantitative support for the assertion that the thiophene ring deactivates the acyl chloride group towards nucleophilic attack compared to the benzene ring.

The Influence of the 5-Phenyl Substituent

In this compound, the presence of a phenyl group at the 5-position of the thiophene ring introduces an additional electronic effect. The phenyl group is generally considered to be weakly electron-withdrawing by induction (-I effect) but can also act as an electron-donating or withdrawing group through resonance (+M or -M effect) depending on the nature of the reaction. In this context, the phenyl group is expected to have a relatively modest electronic influence on the distant carbonyl group. However, its presence can contribute to the overall electronic properties and steric environment of the molecule.

Based on these electronic considerations, we can predict the following order of reactivity towards nucleophilic acyl substitution:

Benzoyl chloride > this compound

Experimental Verification: A Comparative Acylation Protocol

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The acylation of a weakly basic amine, such as p-nitroaniline, under pseudo-first-order conditions is a well-established method for quantifying the reactivity of acyl chlorides. The reaction progress can be conveniently monitored by UV-Vis spectrophotometry by following the disappearance of the p-nitroaniline absorption band.

The following is a detailed, side-by-side protocol for the acylation of p-nitroaniline with benzoyl chloride and this compound.

Reagents and Materials

-

Benzoyl chloride (reagent grade)

-

This compound (synthesis required or commercially available)

-

p-Nitroaniline

-

Anhydrous acetonitrile (spectrophotometric grade)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Volumetric flasks, pipettes, and syringes

Experimental Workflow

Caption: Experimental workflow for the comparative kinetic study.

Step-by-Step Protocol

-

Preparation of Stock Solutions:

-

Prepare a stock solution of p-nitroaniline in anhydrous acetonitrile (e.g., 1 x 10⁻⁴ M).

-

Prepare stock solutions of both benzoyl chloride and this compound in anhydrous acetonitrile (e.g., 1 x 10⁻² M). These solutions should be prepared fresh daily.

-

-

Kinetic Measurement:

-

Equilibrate the UV-Vis spectrophotometer cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Pipette a known volume of the p-nitroaniline stock solution into a quartz cuvette and place it in the cell holder.

-

Record the initial absorbance (A₀) at the λ

maxof p-nitroaniline (around 380 nm). -

Initiate the reaction by rapidly injecting a small, known volume of the acyl chloride stock solution into the cuvette, ensuring rapid mixing. The concentration of the acyl chloride should be in large excess (at least 10-fold) compared to p-nitroaniline to ensure pseudo-first-order kinetics.

-

Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant, A

∞).

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k

obs) can be determined by plotting ln(At- A∞) versus time, where Atis the absorbance at time t. The slope of the resulting linear plot will be equal to -kobs. -

The second-order rate constant (k₂) can be calculated by dividing k

obsby the concentration of the acyl chloride.

-

Expected Results and Data Presentation

The experimental data obtained from the kinetic study can be summarized in a table for easy comparison.

| Acyl Chloride | Predicted Relative Reactivity | Expected Second-Order Rate Constant (k₂) | Rationale |

| Benzoyl Chloride | Higher | Larger value | The benzene ring is less electron-donating than the thiophene ring, resulting in a more electrophilic carbonyl carbon. |

| This compound | Lower | Smaller value | The electron-donating thiophene ring reduces the electrophilicity of the carbonyl carbon. The 5-phenyl substituent has a minor electronic effect but may introduce some steric hindrance. |

Mechanistic Insights

The acylation of amines with acyl chlorides proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the amide product.

Caption: General mechanism for nucleophilic acyl substitution.

The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine. As discussed, the electronic nature of the aromatic ring directly influences the electrophilicity of the carbonyl carbon, thus affecting the overall reaction rate.

Conclusion

The selection between this compound and benzoyl chloride as an acylating agent should be guided by the desired reactivity profile for a specific application. Benzoyl chloride, being more reactive, is suitable for reactions where rapid and efficient acylation is required. On the other hand, the attenuated reactivity of this compound may be advantageous in situations where greater selectivity or control over the reaction is necessary, particularly when dealing with substrates containing multiple nucleophilic sites.

This guide provides a comprehensive framework for understanding and experimentally comparing the reactivity of these two important classes of aroyl chlorides. By combining theoretical principles with practical experimental protocols, researchers can make informed decisions in the design and optimization of their synthetic strategies.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

-

Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

-

Baumann, E. (1886). Ueber die Synthese von Aethern der Salicylsäure. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

-

Li, G., Zhang, J., & Luo, G. (2014). Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. Industrial & Engineering Chemistry Research, 53(38), 14647–14653. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

A Senior Application Scientist's Guide to the Analytical Characterization of 5-Phenyl-2-Thiophenecarbonyl Chloride

For researchers, process chemists, and quality control specialists, the rigorous characterization of reactive intermediates like 5-Phenyl-2-Thiophenecarbonyl Chloride is paramount. This molecule, a key building block in the synthesis of advanced materials and pharmaceutical agents, demands a multi-faceted analytical approach to confirm its identity, purity, and stability. Its inherent reactivity, stemming from the electrophilic acyl chloride group, presents unique challenges that must be addressed with carefully selected methodologies.

This guide provides an in-depth comparison of the primary analytical techniques for characterizing this compound. We will move beyond mere procedural descriptions to explore the causal logic behind method selection, offering field-proven insights to ensure data integrity and confidence in your results. The protocols described herein are designed as self-validating systems, providing a robust framework for comprehensive analysis.

The Analytical Challenge: A Molecule of Duality

This compound possesses two key structural features that dictate the analytical strategy:

-

The Aromatic System: The phenyl and thiophene rings provide strong chromophores, making the molecule highly suitable for UV-Visible spectroscopy and providing distinct signals in NMR spectroscopy.

-

The Acyl Chloride Group: This functional group is the primary site of reactivity. It is highly susceptible to hydrolysis and reactions with nucleophiles. This reactivity is a major consideration for chromatographic methods, often necessitating derivatization or carefully controlled anhydrous conditions.

Our analytical workflow is therefore designed to address both structural confirmation and the assessment of purity, with special attention paid to potential degradation products, primarily the corresponding carboxylic acid.

A Senior Application Scientist's Guide to the NMR Validation of 5-Phenyl-2-Thiophenecarbonyl Chloride

Introduction: Beyond Purity, Towards Certainty

In the landscape of pharmaceutical research and fine chemical synthesis, 5-Phenyl-2-Thiophenecarbonyl Chloride serves as a valuable building block. Its bifunctional nature, combining the reactivity of an acyl chloride with the specific steric and electronic properties of the phenylthiophene scaffold, makes it a key intermediate in the synthesis of a variety of target molecules, including novel therapeutic agents. However, the utility of any chemical reagent is directly proportional to its structural integrity and purity.

This guide moves beyond simple quality control checkboxes to present a comprehensive framework for the validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. As researchers, scientists, and drug development professionals, our goal is not merely to confirm the presence of a product but to achieve an unambiguous understanding of its structure and identify any deviations that could impact downstream applications. NMR spectroscopy stands as the undisputed gold standard for this purpose, offering a high-resolution fingerprint of molecular structure.[1][2][3][4] This guide will detail the causality behind experimental choices, provide comparative data against common impurities, and establish a self-validating protocol for ensuring the quality of this critical reagent.

The Imperative of NMR: Why It Reigns Supreme

While techniques like chromatography can assess purity, they often fall short of providing definitive structural information. NMR spectroscopy, on the other hand, directly probes the chemical environment of individual atomic nuclei (primarily ¹H and ¹³C), yielding a wealth of data on connectivity, stereochemistry, and electronic distribution.[2][4] For a molecule like this compound, this means we can:

-

Confirm Identity: Unambiguously verify the presence and connectivity of the phenyl ring, the thiophene core, and the carbonyl chloride group.

-

Identify Impurities: Detect and quantify residual starting materials, such as 5-Phenyl-2-Thiophenecarboxylic Acid.

-

Detect Side-Products: Identify byproducts from the synthesis, such as potential anhydride formation.

-

Ensure Batch-to-Batch Consistency: Establish a reliable spectral benchmark for all future syntheses.

Synthetic Context: The Origin of Potential Impurities

To appreciate the validation process, one must understand the compound's origin. This compound is most commonly synthesized by treating its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]

The mechanism, when using thionyl chloride, involves the conversion of the carboxylic acid's hydroxyl group into a highly reactive chlorosulfite intermediate, which is an excellent leaving group.[6][7][8][9] This context is critical because the most probable impurity is unreacted 5-Phenyl-2-Thiophenecarboxylic Acid.

Caption: High-level workflow for synthesis and validation.

Structural Anatomy and Predicted NMR Spectra

The cornerstone of validation is comparing the experimental spectrum to a predicted ideal. Below is the structure with atom numbering for spectral assignment.

Caption: A logical decision workflow for product validation via ¹H NMR.

Conclusion